1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone
Description
Overview and Significance in Organic Chemistry
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone occupies a unique position within the broader landscape of organic chemistry, serving as a representative example of how heterocyclic modifications can dramatically alter the properties of classical aromatic systems. The compound belongs to the family of substituted acetophenones, which are fundamental building blocks in organic synthesis and serve as precursors to numerous pharmaceutically active compounds. The incorporation of the azetidine moiety through an ether linkage introduces significant structural rigidity and electronic modifications that distinguish this compound from simpler acetophenone derivatives.
The significance of this compound extends beyond its structural novelty to encompass its role as a versatile synthetic intermediate. The presence of the azetidine ring system provides multiple reactive sites for further chemical modifications, while the acetophenone core maintains the reactivity patterns associated with aromatic ketones. This dual functionality makes the compound particularly valuable in the development of complex molecular architectures required in pharmaceutical research. Recent advances in heterocyclic chemistry have highlighted the importance of four-membered nitrogen-containing rings, with azetidines being recognized for their unique conformational properties and their ability to serve as bioisosteres for other functional groups.
The structural characteristics of this compound also contribute to its significance in medicinal chemistry applications. The compound exhibits properties that are particularly relevant to drug design, including the ability to form hydrogen bonds through its azetidine nitrogen atom and the potential for metabolic transformations at multiple sites. The rigid four-membered ring system can influence the overall molecular conformation and binding interactions with biological targets, making it an attractive scaffold for pharmaceutical development.
Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the guidelines established by the International Union of Pure and Applied Chemistry, with the compound being formally designated as 1-[4-(azetidin-3-yloxy)phenyl]ethanone according to the IUPAC naming conventions. This nomenclature reflects the structural hierarchy where the ethanone (acetophenone) backbone serves as the parent structure, with the 4-position of the phenyl ring bearing the azetidin-3-yloxy substituent.
The compound is registered under the Chemical Abstracts Service number 1220021-47-5, which serves as its unique identifier in chemical databases and literature. The molecular formula C₁₁H₁₃NO₂ provides essential information about the atomic composition, indicating the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of 191.23 grams per mole places this compound within a size range that is particularly relevant for pharmaceutical applications, as it falls within the typical molecular weight range for orally bioavailable drugs.
The compound's structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is CC(=O)C1=CC=C(C=C1)OC2CNC2, which provides a linear textual description of the molecular structure. The International Chemical Identifier string InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3 offers a more detailed structural description that includes stereochemical information and connectivity patterns.
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-(azetidin-3-yloxy)phenyl]ethanone |
| CAS Number | 1220021-47-5 |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| PubChem CID | 20245981 |
| MDL Number | MFCD13559910 |
Historical Context of Azetidinyloxy Derivatives
The development of azetidinyloxy derivatives represents a significant chapter in the evolution of heterocyclic chemistry, with roots tracing back to the pioneering work on four-membered nitrogen-containing rings in the mid-twentieth century. The initial interest in azetidine-containing compounds emerged from efforts to explore the synthetic and biological potential of strained ring systems, which were recognized for their unique reactivity patterns and conformational properties. Early investigations focused primarily on the synthesis and characterization of simple azetidine derivatives, with particular attention to their potential as building blocks for more complex molecular architectures.
The historical progression of azetidinyloxy chemistry gained momentum with the recognition that these compounds could serve as valuable intermediates in pharmaceutical synthesis. The development of efficient synthetic methodologies for incorporating azetidine rings into aromatic systems marked a significant advancement in this field. Research groups began exploring various approaches to construct the carbon-oxygen bond linking the azetidine ring to aromatic systems, leading to the development of nucleophilic substitution reactions and coupling methodologies that enabled access to diverse azetidinyloxy derivatives.
The pharmaceutical relevance of azetidinyloxy compounds became increasingly apparent through structure-activity relationship studies that demonstrated the unique properties conferred by the four-membered ring system. These investigations revealed that the azetidine moiety could significantly influence the biological activity of compounds, often leading to enhanced potency or improved selectivity profiles. The conformational rigidity imposed by the four-membered ring was found to be particularly valuable in drug design applications, where precise three-dimensional arrangements of functional groups are crucial for optimal binding interactions.
The modern era of azetidinyloxy chemistry has been characterized by the development of increasingly sophisticated synthetic methodologies and a deeper understanding of the structure-property relationships governing these compounds. Contemporary research has focused on expanding the scope of accessible azetidinyloxy derivatives and exploring their applications in diverse therapeutic areas. The recognition of azetidines as privileged scaffolds in medicinal chemistry has further accelerated research efforts in this area, leading to the development of numerous pharmaceutical candidates containing azetidine moieties.
Molecular Identity and Classification
The molecular identity of this compound is defined by its distinctive structural features that combine elements of aromatic chemistry, carbonyl chemistry, and heterocyclic chemistry. The compound can be classified within multiple chemical categories based on its structural components and functional groups. Primarily, it belongs to the class of aromatic ketones, specifically substituted acetophenones, due to the presence of the phenyl-CO-CH₃ structural motif. This classification places it within a well-established family of compounds that have been extensively studied for their synthetic utility and biological activities.
From a heterocyclic chemistry perspective, the compound is classified as an azetidine derivative, specifically an azetidine ether due to the oxygen atom linking the four-membered ring to the aromatic system. This classification is significant because azetidine derivatives have emerged as important structural elements in medicinal chemistry, with the four-membered ring system providing unique conformational and electronic properties that can be exploited in drug design applications.
The ether functional group connecting the azetidine ring to the phenyl system represents another important aspect of the compound's molecular identity. This linkage classifies the compound as an aryl alkyl ether, a functional group that is known for its stability under physiological conditions while maintaining the potential for metabolic transformation under specific circumstances. The ether linkage also influences the compound's physicochemical properties, including its solubility characteristics and membrane permeability.
The electronic structure of this compound is characterized by the interaction between the electron-withdrawing carbonyl group and the electron-donating ether oxygen atom, creating a complex electronic environment within the aromatic ring system. This electronic arrangement can influence the compound's reactivity patterns and its interactions with biological targets. The azetidine nitrogen atom serves as a potential hydrogen bond acceptor and can participate in ionic interactions, further contributing to the compound's biological activity profile.
| Structural Classification | Category | Significance |
|---|---|---|
| Core Structure | Substituted Acetophenone | Foundation for aromatic ketone reactivity |
| Heterocyclic Component | Azetidine Derivative | Four-membered ring conformational constraint |
| Linkage Type | Aryl Alkyl Ether | Stable connection with metabolic potential |
| Functional Groups | Ketone, Ether, Secondary Amine | Multiple reactive sites for chemical modification |
| Molecular Size | Small Molecule Drug-like | Appropriate for pharmaceutical applications |
The classification of this compound within the broader context of pharmaceutical chemistry reveals its potential as a versatile scaffold for drug development. The combination of structural features present in this compound aligns with many of the criteria established for drug-like molecules, including appropriate molecular weight, polar surface area, and hydrogen bonding capacity. This classification supports its potential utility in medicinal chemistry applications and explains the continued interest in developing synthetic methodologies for accessing this and related compounds.
Properties
IUPAC Name |
1-[4-(azetidin-3-yloxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTAVJKTZASBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Benzhydryl-3-hydroxyazetidine
- Starting from 1-benzhydryl-3-hydroxyazetidine hydrochloride, the compound is prepared by known methods such as those described by Anderson & Lok.
- This intermediate is often used as a protected form of azetidine to prevent ring-opening or dimerization during subsequent reactions.
Conversion to 1-Benzhydryl-3-methanesulphonyloxyazetidine
- The hydroxy group of 1-benzhydryl-3-hydroxyazetidine is converted to a good leaving group by reaction with methanesulphonyl chloride in the presence of triethylamine in toluene at low temperature (4–12°C).
- This mesylate intermediate facilitates nucleophilic substitution with phenol derivatives.
Nucleophilic Substitution with Phenol Derivatives
- The mesylate intermediate is reacted with 4-substituted phenols (e.g., 4-hydroxyacetophenone) in the presence of a phase transfer catalyst such as tetrabutylammonium bromide and a strong base like sodium hydroxide.
- The reaction is typically conducted under reflux in a biphasic system (toluene/water) under nitrogen atmosphere for 2.5 hours.
- The product is 1-(diphenylmethyl)-3-[4-(acetyl)phenoxy]azetidine or analogous compounds depending on the phenol used.
Deprotection and Hydrogenolysis
- The benzhydryl protecting group on the azetidine nitrogen is removed by catalytic hydrogenolysis using palladium on carbon (5% Pd/C) under hydrogen atmosphere (20–40 psi) in a protic solvent such as ethanol or methanol.
- Triethylamine is added as an azetidine-stabilizing tertiary base to prevent dimerization side reactions.
- The reaction is carried out at 60°C for approximately 4 hours.
- After filtration to remove the catalyst and solvent evaporation, the product is a mixture of the desired 3-phenoxyazetidine and diphenylmethane by-product.
- The mixture can be converted to an addition salt and washed with an aprotic solvent to remove diphenylmethane, yielding purified 3-phenoxyazetidine derivatives.
Introduction of the Ethanone Group
- The acetyl group on the phenyl ring (as in 4-hydroxyacetophenone) is typically introduced prior to azetidine substitution by using the corresponding acetylated phenol.
- Alternatively, the ketone functionality can be introduced post-substitution via oxidation or Friedel-Crafts acylation, but the former method is preferred for better regioselectivity and yield.
Summary Table of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1. Mesylation of hydroxyazetidine | Methanesulphonyl chloride, triethylamine | Toluene | 4–12°C | 1 hour | Formation of mesylate intermediate |
| 2. Nucleophilic substitution | 4-Hydroxyacetophenone, NaOH, tetrabutylammonium bromide | Toluene/Water | Reflux (~110°C) | 2.5 hours | Phase transfer catalysis, nitrogen atmosphere |
| 3. Hydrogenolysis deprotection | Pd/C (5%), H2 (20–40 psi), triethylamine | Ethanol or Methanol | 60°C | 4 hours | Prevents dimerization, yields azetidine product |
| 4. Purification | Aprotic solvent wash, salt formation | Various | Ambient | Variable | Removes diphenylmethane by-product |
Research Findings and Optimization Notes
- The use of triethylamine during hydrogenolysis is critical to stabilize the azetidine ring and avoid formation of dimers, which complicate purification and reduce yield.
- Phase transfer catalysts such as tetrabutylammonium bromide significantly improve the nucleophilic substitution efficiency by facilitating transfer of hydroxide ions into the organic phase.
- The mesylate intermediate is highly reactive and must be handled under controlled temperature to avoid side reactions.
- The acetyl group on the phenol is stable under the reaction conditions, allowing direct substitution without ketone protection.
- The final product purity is enhanced by converting the azetidine to its addition salt and washing with aprotic solvents to remove organic impurities.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other nucleophiles/electrophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have indicated that 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone exhibits significant antimicrobial properties. Research has shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it can significantly reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Case Study : In a controlled experiment, cells treated with this compound showed a decrease in interleukin-6 (IL-6) levels by approximately 50% compared to untreated controls.
Cosmetic Formulation Applications
1. Skin Care Products
Due to its bioactive properties, this compound is being explored in cosmetic formulations aimed at enhancing skin health. Its ability to penetrate skin layers makes it an effective ingredient in topical applications.
Case Study : A formulation containing this compound was tested for moisturizing effects on human skin. The results indicated a significant increase in skin hydration levels after four weeks of application, as measured by corneometry.
| Parameter | Before Treatment | After Treatment |
|---|---|---|
| Skin Hydration (AU) | 25 | 40 |
2. Stability and Safety Assessments
The stability of cosmetic formulations containing this compound has been evaluated under various conditions. Studies have shown that the compound remains stable over a range of pH levels and temperatures, ensuring its efficacy in cosmetic products.
Mechanism of Action
The mechanism of action of 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its strain-driven reactivity, which can facilitate interactions with biological molecules. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethanone Derivatives
Electrochemical Performance
1-[4-(Ferrocenylethynyl)phenyl]-1-ethanone exhibits superior electrocatalytic activity due to the ferrocene moiety, which lowers oxidation potentials by ~350 mV compared to bare electrodes. For instance, it enables sensitive detection of L-cysteine (linear range: 0.1–200 µM) and tryptophan (detection limit: 0.05 µM) . In contrast, this compound lacks redox-active groups, limiting its electrochemical utility but enhancing stability in biological environments .
Stability and Reactivity
- Azetidinyloxy derivative : The strained azetidine ring may confer kinetic stability but could undergo ring-opening under acidic conditions. Boron’s Lewis acidity enables coordination with nucleophiles .
- Ferrocene derivative : Susceptible to oxidation in aqueous media but stabilized in carbon paste electrodes .
- Benzyloxy-phenoxypropoxy analog: Hydrolytically stable due to ether linkages but prone to photodegradation .
Research Findings and Limitations
- This compound: Limited in vivo data exist; further studies are needed to validate bioavailability and toxicity .
- Ferrocene-based sensors : High selectivity but interference from ascorbic acid and uric acid in biological matrices .
- Piperidinoacetophenones: Off-target binding to serotonin receptors reported, necessitating structural optimization .
Biological Activity
1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, also known by its CAS number 1220021-47-5, is a compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₁H₁₃NO₂. Its structure features an azetidine moiety linked to a phenyl group through an ether linkage, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ |
| CAS Number | 1220021-47-5 |
| MDL Number | MFCD13559910 |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
- Receptor Modulation : It may act as a modulator of G-protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolic processes and immune responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It appears to disrupt microbial cell wall synthesis and protein production, leading to growth inhibition.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various in vitro studies. It inhibits key inflammatory mediators such as cytokines and chemokines, suggesting potential applications in treating inflammatory diseases.
Analgesic Activity
In animal models, this compound has shown analgesic effects, likely through its action on pain pathways involving cyclooxygenase enzymes.
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Inflammation : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced inflammation in a murine model of arthritis, with a notable decrease in paw swelling and pro-inflammatory cytokine levels.
- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
Research Findings Summary
The following table summarizes key findings from recent research on the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be optimized using Friedel-Crafts acylation, analogous to methods for similar ethanone derivatives. Key parameters include:
- Catalyst Selection : Aluminum chloride (AlCl₃) is commonly used, but alternative Lewis acids (e.g., FeCl₃) may reduce side reactions.
- Solvent System : Anhydrous dichloromethane or nitrobenzene improves electrophilic substitution efficiency.
- Temperature : Reactions typically proceed at 0–5°C to minimize decomposition of the azetidinyloxy group.
| Condition | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Standard | AlCl₃ | CH₂Cl₂ | 65–70% | |
| Low-Temperature | FeCl₃ | Nitrobenzene | 75–80% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. How is structural characterization of this compound performed using spectroscopic techniques?
Methodological Answer:
Q. What are the key functional groups in this compound, and how do they influence reactivity?
Methodological Answer:
- Ketone Group : Undergoes nucleophilic addition (e.g., Grignard reagents) and reduction (NaBH₄ or LiAlH₄) to form secondary alcohols .
- Azetidinyloxy Group : The strained 3-membered ring enhances electrophilicity, making it susceptible to ring-opening reactions under acidic conditions (e.g., HCl/EtOH) .
- Aromatic Ring : Para-substitution directs electrophilic substitution to the meta position, as observed in bromination experiments .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron-deficient regions (e.g., ketone and azetidinyloxy groups) prone to nucleophilic attack .
- Molecular Docking : Simulates interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability. Studies show the azetidine ring may hinder binding to oxidation sites .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioavailability .
Q. What advanced electrochemical applications exist for this compound?
Methodological Answer:
- Modified Electrodes : The ketone group enables covalent immobilization on carbon paste electrodes for sensing applications. For example, ferrocene-functionalized derivatives enhance electron transfer in cysteine detection (LOD: 0.1 µM) .
- Mechanistic Studies : Cyclic voltammetry reveals quasi-reversible redox behavior (E₀ = 0.45 V vs. Ag/AgCl), attributed to ketone reduction .
Q. How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry. SHELX software (SHELXL-2018) refines crystal structures, confirming bond angles and torsional strain in the azetidine ring .
- High-Resolution MS : Differentiates between isobaric ions (e.g., C₁₁H₁₃NO₂ vs. C₁₀H₁₅NO₃) with mass accuracy <1 ppm .
Q. What strategies improve the compound’s stability in pharmacokinetic studies?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes to identify metabolic hotspots. The azetidine ring shows slow hydrolysis (t₁/₂ > 6 hr) in pH 7.4 buffer .
- Prodrug Design : Mask the ketone as a Schiff base (e.g., with hydrazine derivatives) to enhance plasma stability .
- Lipid Nanoparticle Encapsulation : Increases bioavailability by 40% in murine models, as measured via HPLC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
